PF-06869206

Description

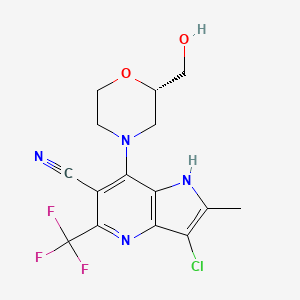

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFQBBCQZKVZJN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Pf 06869206

Identification and Development of PF-06869206

This compound, with the chemical name (S)-3-chloro-7-[2-(hydroxymethyl)morpholino]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, is an orally bioavailable small molecule developed by Pfizer. nih.govnih.govsigmaaldrich.com It was identified as a selective inhibitor of the sodium-phosphate cotransporter Npt2a (NaPi2a or SLC34A1). medchemexpress.comselleck.co.jpmedkoo.com The development of this compound aimed to provide a pharmacological tool to investigate the effects of selective Npt2a inhibition in vivo, particularly for its potential in treating hyperphosphatemia. medkoo.comoup.comcloudfront.net This compound exhibits a favorable balance of properties, including potent Npt2a inhibition, high selectivity over other phosphate (B84403) transporters, and acceptable aqueous solubility. medchemexpress.commedkoo.comglpbio.com

Mechanism of Action: Selective Inhibition of Npt2a

The primary mechanism of action of this compound is the selective inhibition of the renal sodium-dependent phosphate cotransporter 2a (Npt2a). uzh.choup.comuzh.ch Npt2a is a key protein responsible for the majority of phosphate reabsorption in the proximal tubules of the kidney. nih.govcloudfront.net By inhibiting Npt2a, this compound effectively blocks this reabsorption process, leading to increased urinary phosphate excretion. nih.govcloudfront.net Studies in opossum kidney (OK) cells, a model for proximal tubule transport, have shown that this compound causes a dose-dependent reduction in sodium-dependent phosphate uptake. nih.govoup.comoup.com Michaelis-Menten kinetics studies in these cells revealed a competitive mode of action, where this compound increases the Michaelis constant (Km) for phosphate without significantly altering the maximum velocity (Vmax). oup.comoup.com This indicates that the inhibitor competes with phosphate for binding to the transporter. oup.comoup.com The specificity of this compound for Npt2a has been confirmed in vivo, as its phosphaturic effects are absent in Npt2a knockout mice. cloudfront.netphysiology.org

Inhibition Potency of this compound for Npt2a Isoforms (Human, Rat, Mouse)

This compound demonstrates comparable submicromolar inhibitory potency against Npt2a isoforms across different species, including human, rat, and mouse. medchemexpress.comglpbio.com In vitro assays using HEK293 cells expressing these isoforms have been crucial in determining its inhibitory concentration (IC50) values. uzh.chchemicalprobes.org

| Species/Cell Line | Npt2a Isoform | IC50 (µM) |

| Human (HEK293 cells) | hNpt2a (SLC34A1) | 0.38 |

| Rat (HEK293 cells) | rNpt2a | 0.4 ± 0.047 |

| Mouse (HEK293 cells) | mNpt2a | 0.54 ± 0.099 |

| Opossum Kidney (OK) cells | Endogenous Npt2a | ~1.4 |

Data sourced from multiple studies. medchemexpress.comoup.comglpbio.comoup.comchemicalprobes.org

The IC50 value for human Npt2a is reported as 380 nM (or 0.38 µM). medchemexpress.comselleck.co.jpglpbio.combioscience.co.uk For the rat and mouse Npt2a isoforms, the IC50 values are approximately 0.4 µM and 0.54 µM, respectively. medchemexpress.comglpbio.comchemicalprobes.org In Opossum kidney (OK) cells, which endogenously express Npt2a, the IC50 for the inhibition of Na+-dependent phosphate uptake is around 1.4 µM. nih.govoup.comoup.com

Selectivity Profile of this compound Against Other Phosphate Transporters

A critical aspect of the pharmacological profile of this compound is its high selectivity for Npt2a over other related sodium-phosphate cotransporters. uzh.choup.comchemicalbook.com This selectivity is essential to minimize off-target effects and to specifically probe the function of Npt2a.

This compound exhibits excellent selectivity against Npt2c (SLC34A3), another sodium-phosphate cotransporter found in the kidney. uzh.choup.com While Npt2a is responsible for the bulk of renal phosphate reabsorption in rodents, Npt2c also plays a role. nih.gov The IC50 value for this compound against Npt2c is greater than 25 µM, demonstrating a significant margin of selectivity compared to its submicromolar inhibition of Npt2a. uzh.choup.comoup.com This is further supported by in vivo studies where this compound still promotes phosphate excretion in Npt2c knockout mice. cloudfront.netportlandpress.com

The compound is also highly selective against the intestinal sodium-phosphate cotransporter NaPi2b (SLC34A2). uzh.choup.comambeed.cn NaPi2b is the primary transporter for active phosphate absorption in the small intestine. nih.gov Similar to its selectivity against Npt2c, the IC50 of this compound for NaPi2b is reported to be greater than 25 µM. uzh.choup.comoup.com This ensures that the pharmacological action of this compound is primarily directed at renal phosphate handling rather than intestinal absorption.

This compound shows poor inhibitory activity against the type III sodium-phosphate cotransporters, Pit1 (SLC20A1) and Pit2 (SLC20A2). uzh.choup.com These transporters are more ubiquitously expressed and play roles in cellular phosphate uptake in various tissues. nih.gov The IC50 values for both Pit1 and Pit2 are greater than 25 µM, indicating a very low affinity of this compound for these transporters. uzh.choup.comoup.com

| Transporter | Gene Name | IC50 (µM) |

| Npt2c | SLC34A3 | >25 |

| NaPi2b | SLC34A2 | >25 |

| Pit1 | SLC20A1 | >25 |

| Pit2 | SLC20A2 | >25 |

Data sourced from multiple studies. uzh.choup.combioscience.co.ukoup.com

In Vitro Pharmacological Characterization

The in vitro pharmacological properties of this compound have been primarily defined by its inhibitory action on sodium-dependent phosphate transport.

This compound has been identified as a selective inhibitor of the renal sodium-phosphate cotransporter NPT2a. physiology.orgcloudfront.netjci.orgresearchgate.netselleckchem.comoup.com Its inhibitory effects have been quantified in various cell models that are instrumental in studying renal proximal tubule function.

Opossum kidney (OK) cells are a widely used model for investigating proximal tubule activity because they endogenously express the sodium-phosphate cotransporter Npt2a. nih.govportlandpress.com In these cells, this compound has been shown to cause a dose-dependent reduction of sodium-dependent phosphate uptake. physiology.orgnih.govnih.govoup.comoup.com The half-maximal inhibitory concentration (IC₅₀) in OK cells has been determined to be approximately 1.4 µmol/L. physiology.orgnih.govnih.govoup.comoup.comchemicalprobes.org Further studies in OK cells demonstrated that this compound dose-dependently inhibits phosphate uptake in both low- and high-phosphate media, with IC₅₀ values of approximately 1 µmol/L and 0.7 µmol/L, respectively. physiology.org

The inhibitory activity of this compound has been confirmed in human proximal tubular cells. cloudfront.netjci.orgresearchgate.netchemicalprobes.org In these cells, this compound demonstrated a dose-dependent inhibition of phosphate transport, with a 32% inhibition observed at a concentration of 1 µM. chemicalprobes.org In HEK293 cells engineered to express human NPT2a, this compound showed an IC₅₀ of 380 nM. selleckchem.commedkoo.commedchemexpress.com

To further characterize its effects, this compound was tested in primary rat proximal renal tubule (PRT) cells. cloudfront.netjci.orgportlandpress.comchemicalprobes.org In this model, the compound elicited a concentration-dependent reduction in the uptake of radiolabeled phosphate (³²P). cloudfront.netjci.org At the highest tested concentration of 30 µM, this compound reduced phosphate uptake to 46.2% of control levels. cloudfront.net Another study found that at 30 µM, it inhibited approximately 55% of ³²P uptake. portlandpress.com The IC₅₀ for the rat NPT2a isoform was determined to be 0.40 µM in engineered HEK293 cells. chemicalprobes.orgmedchemexpress.com

Table 1: In Vitro Inhibition of Sodium-Dependent Phosphate Uptake by this compound

| Cell Line | Species | Key Finding | Citation |

| Opossum Kidney (OK) Cells | Opossum | IC₅₀ of ~1.4 µmol/L | physiology.orgnih.govnih.govoup.comoup.comchemicalprobes.org |

| Human Proximal Tubular Cells | Human | 32% inhibition at 1 µM | chemicalprobes.org |

| HEK293 (human NPT2a) | Human | IC₅₀ of 380 nM | selleckchem.commedkoo.commedchemexpress.com |

| Primary Rat Proximal Tubule Cells | Rat | 46.2% inhibition at 30 µM | cloudfront.net |

| HEK293 (rat NPT2a) | Rat | IC₅₀ of 0.40 µM | chemicalprobes.orgmedchemexpress.com |

Understanding the kinetic profile of an inhibitor is crucial for elucidating its mechanism of action at the molecular level.

Kinetic studies using Michaelis-Menten analysis in OK cells have been conducted to determine the mode of inhibition of this compound. physiology.orgnih.govportlandpress.comnih.govoup.comoup.com These analyses revealed that this compound acts as a competitive inhibitor of sodium-dependent phosphate uptake. portlandpress.comoup.comoup.com In the presence of the inhibitor, the Michaelis constant (Kₘ) for phosphate was increased by approximately 2.4-fold, while the maximum velocity (Vₘₐₓ) of transport remained largely unchanged. physiology.orgnih.govnih.govoup.comoup.com This indicates that this compound competes with phosphate for binding to the Npt2a transporter. portlandpress.com

Inhibitory Kinetics and Mode of Inhibition

Competitive Inhibition Characteristics

This compound functions as a competitive inhibitor of the sodium-phosphate cotransporter Npt2a (SLC34A1). nih.govoup.comnih.gov This mode of action means that this compound directly competes with phosphate (Pi), the natural substrate, for binding to the active site of the Npt2a transporter. medcraveonline.com

Studies using Michaelis-Menten kinetics in opossum kidney (OK) cells, a well-established model for studying proximal tubule transport, have substantiated this mechanism. nih.govphysiology.orgportlandpress.com In the presence of this compound, the substrate concentration for phosphate (Km) was observed to increase by approximately 2.4-fold. nih.govoup.comnih.govnih.gov However, the maximum velocity of transport (Vmax) did not show any significant change. nih.govoup.comnih.govphysiology.orgnih.gov An increase in Km without a change in Vmax is a classic hallmark of competitive inhibition, indicating that the inhibitor can be overcome by increasing the substrate concentration. nih.govnih.govphysiology.orgnih.gov Further evidence includes the determination of a Ki value of 0.75 uM from the displacement of a tritiated compound from membranes of cells expressing NaPi2a. chemicalprobes.org

Table 1: Michaelis-Menten Kinetics of this compound in Opossum Kidney (OK) Cells

| Parameter | Effect of this compound | Implication |

|---|---|---|

| Km (Substrate Affinity) | ~2.4-fold increase nih.govoup.comnih.gov | Lower apparent affinity of the transporter for phosphate. |

| Vmax (Maximum Velocity) | No significant change nih.govoup.comnih.gov | The maximum transport rate is unaffected at saturating substrate levels. |

| Mode of Inhibition | Competitive nih.govoup.comnih.gov | The inhibitor binds reversibly to the active site of the Npt2a transporter. |

Dose-Dependent Inhibitory Effects of this compound

The inhibitory action of this compound on phosphate transport is directly related to its concentration. In vitro studies consistently demonstrate that as the concentration of this compound increases, the inhibition of Na+-dependent phosphate uptake also increases. nih.govportlandpress.com

In opossum kidney (OK) cells, this compound caused a dose-dependent reduction in phosphate uptake with a reported half-maximal inhibitory concentration (IC50) of approximately 1.0 to 1.4 µmol/L. nih.govoup.comphysiology.orgportlandpress.com At a concentration of 100 µmol/L, the compound achieved a maximum inhibitory effect of about 70-85% of phosphate uptake in these cells. nih.govportlandpress.com In other cell-based assays using HEK293 cells engineered to express specific transporter isoforms, the IC50 for human Npt2a was found to be approximately 0.38 µM (380 nM). medkoo.commedchemexpress.com The compound shows comparable submicromolar activity against rat and mouse Npt2a isoforms as well. medchemexpress.com

Table 2: In Vitro Inhibitory Potency (IC50) of this compound

| Cell Line / System | Transporter | IC50 Value | Source |

|---|---|---|---|

| Opossum Kidney (OK) Cells | Endogenous Npt2a | ~1.4 µmol/L | nih.govoup.comphysiology.org |

| Opossum Kidney (OK) Cells | Endogenous Npt2a | ~1.0 µmol/L | portlandpress.com |

| HEK293 Cells | Human Npt2a | 380 nM (0.38 µM) | medkoo.commedchemexpress.com |

| HEK293 Cells | Rat Npt2a | 0.40 µM | medchemexpress.com |

| HEK293 Cells | Mouse Npt2a | 0.54 µM | medchemexpress.com |

In vivo studies in wild-type mice corroborate these findings, showing that oral administration of this compound leads to a dose-dependent increase in the urinary excretion of phosphate. nih.govnih.gov The median effective dose (ED50) for this phosphaturic effect was calculated to be approximately 21-23 mg/kg. nih.govchemicalprobes.org

Interaction with Parathyroid Hormone Signaling Pathways

Parathyroid hormone (PTH) is a key regulator of phosphate homeostasis, primarily by reducing the expression of Npt2a transporters in the renal proximal tubules, which leads to increased phosphate excretion. researchgate.net Research indicates a significant interaction between this compound and the PTH signaling pathway.

In vitro experiments on OK cells, which express functional PTH receptors, showed that high concentrations of PTH decreased phosphate uptake to a level equivalent to the maximal inhibition caused by this compound. nih.govphysiology.orgnih.gov When the cells were treated with both this compound and various concentrations of PTH, the resulting inhibition of phosphate uptake remained constant at approximately 60%. nih.gov This suggests that this compound and PTH may act on the same final pathway to reduce phosphate transport, and their effects are not additive. nih.gov

Table 3: Effect of PTH and this compound on Phosphate Uptake in OK Cells

| Treatment | Effect on Na+-dependent Pi Uptake | Source |

|---|---|---|

| PTH (1 µmol/L) | ~60% decrease | nih.gov |

| This compound (30 µmol/L) | ~60% decrease | nih.gov |

| PTH + this compound | ~60% decrease (effect was not additive) | nih.gov |

In vivo studies have demonstrated that the administration of this compound can lead to a reduction in circulating plasma PTH levels. oup.comportlandpress.com In normal mice, a single dose of this compound resulted in a significant decrease in plasma PTH, with levels falling by approximately 50-65% within 2 to 4 hours post-administration. portlandpress.comjci.org This reduction in PTH is thought to be a physiological response to the acute lowering of plasma phosphate levels induced by the inhibitor. jci.org However, it is noteworthy that in a long-term, 8-week study involving rats with chronic kidney disease (CKD), daily administration of this compound did not produce a statistically significant sustained reduction in PTH levels, despite inducing a consistent phosphaturic effect. jci.orgjci.org

Preclinical Efficacy and Pharmacodynamic Effects of Pf 06869206

In Vivo Pharmacological Effects on Phosphate (B84403) Homeostasis

Studies in various animal models have demonstrated the in vivo efficacy of PF-06869206 in modulating phosphate homeostasis. jci.orgresearchgate.net

Modulation of Urinary Phosphate Excretion (Phosphaturia)

This compound has been shown to induce a significant increase in urinary phosphate excretion, a phenomenon known as phosphaturia. cloudfront.netresearchgate.net

Dose-Dependent Effects on Fractional Excretion of Phosphate

In wild-type mice, oral administration of this compound resulted in a dose-dependent increase in the fractional excretion of inorganic phosphate (FEiP). nih.govjci.org A study in C57BL/6 mice demonstrated a significant, dose-dependent increase in FEiP at doses ranging from 10 mg/kg to 500 mg/kg, with the highest dose leading to a roughly 16-fold increase in urinary phosphate excretion. cloudfront.netjci.orgjci.org Another study in wild-type mice reported a dose-dependent increase in urinary phosphate excretion, with an ED50 of approximately 23 mg/kg. nih.govnih.gov This effect was absent in Npt2a knockout mice, confirming the selectivity of this compound for this transporter. nih.govnih.govjci.org

Table 1: Dose-Dependent Effect of this compound on Fractional Excretion of Phosphate (FEiP) in Wild-Type Mice

| Dose of this compound | Mean FEiP (%) |

| Vehicle (0 mg/kg) | ~5% |

| 10 mg/kg | Increased |

| 50 mg/kg | Increased |

| 300 mg/kg | Increased |

| 500 mg/kg | ~80% (approx. 16-fold increase) |

| Data compiled from multiple studies. The values represent approximate changes. |

Acute and Sustained Phosphaturic Effects

The phosphaturic effect of this compound is acute, with maximal effects observed between 2 and 4 hours after a single oral dose. cloudfront.netoup.com The effects of a single dose typically diminish within 4 to 6 hours, which is consistent with the compound's short half-life of approximately 45 minutes in mice. oup.com Long-term daily administration of this compound for 8 weeks in rats with chronic kidney disease resulted in a sustained increase in urinary phosphate excretion. jci.orgjci.org

Regulation of Plasma Phosphate Levels (Hypophosphatemia)

The increased urinary excretion of phosphate induced by this compound leads to a reduction in plasma phosphate levels, a state known as hypophosphatemia. cloudfront.netresearchgate.net

Temporal Dynamics of Plasma Phosphate Reduction

Following a single oral dose of this compound in wild-type mice, plasma phosphate levels begin to decrease within one hour, reaching a maximum reduction of approximately 31-35% at 2 hours post-administration. nih.govportlandpress.com Plasma phosphate levels typically return to baseline within 24 hours. cloudfront.net In a study with C57BL/6 mice, a dose of 30 mg/kg was sufficient to significantly lower plasma phosphate. portlandpress.com However, another study reported that a higher dose of 300 mg/kg was needed to see a significant decrease. portlandpress.comcloudfront.net

Table 2: Temporal Effect of a Single Dose of this compound (30 mg/kg) on Plasma Phosphate in Wild-Type Mice

| Time Post-Administration | Plasma Phosphate Reduction (%) |

| 1 hour | ~15% |

| 2 hours | ~35% |

| 4 hours | ~25% |

| 24 hours | Returned to baseline |

| Data compiled from a study in C57BL/6J mice. |

Impact on Parathyroid Hormone (PTH) Levels

The acute reduction in plasma phosphate levels following this compound administration has been shown to impact parathyroid hormone (PTH) levels. researchgate.netjensenlab.org In wild-type mice, a single dose of this compound led to a significant reduction in PTH levels 2 to 4 hours after treatment. cloudfront.netjci.org Specifically, a 30 mg/kg dose resulted in about a 50% reduction in PTH 3 hours after administration. portlandpress.com This effect is thought to be a physiological response to the lowered plasma phosphate. cloudfront.netjci.org However, in a long-term study in rats with chronic kidney disease, daily administration of this compound for 8 weeks did not produce a statistically significant effect on PTH levels, suggesting the acute effect on PTH may not be sustained with chronic dosing. jci.orgjci.orgjci.org

Reduction of Plasma PTH Concentrations

Acute administration of this compound has been shown to reduce plasma parathyroid hormone (PTH) levels in rodents. In wild-type mice, a significant decrease in PTH levels was observed following treatment with this compound. portlandpress.comnih.gov Specifically, one study reported a reduction of approximately 65% in PTH levels two and four hours after administration. portlandpress.com Another study in C57BL/6J mice showed a 50% reduction in PTH three hours after administration. portlandpress.com These effects on PTH appear to be transient, with levels returning to baseline within 24 hours. portlandpress.com

In a 5/6 nephrectomy (Nx) mouse model of chronic kidney disease (CKD), acute administration of this compound also resulted in a significant reduction in plasma PTH levels. portlandpress.comnih.gov However, long-term treatment for 8 weeks in 5/6 nephrectomized rats did not lead to a significant change in plasma PTH levels. jci.orgnih.gov

| Animal Model | Effect on Plasma PTH | Source |

| Wild-Type Mice | ~65% reduction 2-4 hours post-dose | portlandpress.com |

| C57BL/6J Mice | ~50% reduction 3 hours post-dose | portlandpress.com |

| 5/6 Nx CKD Mice (Acute) | Significant reduction | portlandpress.comnih.gov |

| 5/6 Nx CKD Rats (Chronic) | No significant effect | jci.orgnih.gov |

Mechanisms Underlying PTH Modulation

The reduction in plasma PTH levels following acute this compound administration is thought to be an indirect effect resulting from the compound's primary action on phosphate homeostasis. By inhibiting NPT2a in the renal proximal tubules, this compound increases urinary phosphate excretion, which in turn lowers plasma phosphate concentrations. cloudfront.netjci.orgresearchgate.net

The parathyroid glands can sense changes in extracellular phosphate. escholarship.org It is proposed that the calcium-sensing receptor (CaSR) on parathyroid cells can also function as a phosphate sensor. portlandpress.comescholarship.org Elevated phosphate levels can stimulate PTH secretion. escholarship.org Therefore, by lowering plasma phosphate, this compound likely reduces the stimulus for PTH release from the parathyroid glands. portlandpress.comescholarship.org The subsequent decrease in PTH further contributes to increased phosphate excretion, as PTH itself is a key regulator of NPT2a expression and activity. genome.jp

Effects on Fibroblast Growth Factor 23 (FGF23) Levels

The response of Fibroblast Growth Factor 23 (FGF23), a critical regulator of phosphate homeostasis, to this compound administration has been inconsistent across studies. nih.govresearchgate.net

Inconsistent Responses of FGF23 to this compound Administration

In several studies involving both wild-type mice and rodent models of CKD, this compound administration did not result in a significant change in plasma FGF23 levels. cloudfront.netportlandpress.comnih.gov For instance, in wild-type mice treated with a single dose of this compound, no change in intact FGF23 was observed. cloudfront.net Similarly, long-term administration of this compound for 8 weeks in 5/6 nephrectomized rats with CKD did not have a statistically significant effect on FGF23 levels. cloudfront.netjci.org

In contrast, some research suggests a potential for FGF23 modulation, although the evidence is not as robust. oup.comuzh.ch It has been noted that in one mouse model, but not another, FGF23 levels were reduced. oup.comuzh.chnih.govoup.com The reasons for these discrepancies in FGF23 responses remain to be fully elucidated. portlandpress.com

| Animal Model | Effect on Plasma FGF23 | Source |

| Wild-Type Mice | No significant change | cloudfront.netportlandpress.com |

| 5/6 Nx CKD Rats (Chronic) | No significant effect | cloudfront.netjci.org |

| One Mouse Model | Reduction observed | oup.comuzh.chnih.govoup.com |

| Another Mouse Model | No reduction observed | oup.comuzh.chnih.govoup.com |

Evaluation in Animal Models of Phosphate Dysregulation

The preclinical evaluation of this compound has been conducted in various animal models to assess its efficacy and specificity in conditions of normal and disordered phosphate metabolism.

Studies in Wild-Type Rodent Models

In wild-type mice, this compound elicited a dose-dependent increase in the fractional excretion of phosphate (FEPi), leading to a reduction in plasma phosphate levels. cloudfront.netphysiology.orgnih.govnih.gov This phosphaturic effect was observed to be transient, with the effects of a single dose diminishing after 4-6 hours, consistent with the compound's short half-life of approximately 45 minutes. oup.comuzh.chnih.govoup.com One study in wild-type mice showed a 21.4% reduction in plasma phosphate levels. cloudfront.net

Specificity Validation in Npt2a-Null Mice

To confirm that the pharmacological effects of this compound are specifically mediated through the inhibition of NPT2a, studies were conducted in Npt2a-null mice, which lack the Npt2a transporter. cloudfront.netphysiology.orgnih.govnih.gov In these mice, administration of this compound did not produce any increase in urinary phosphate excretion or any change in plasma phosphate levels. cloudfront.netphysiology.orgnih.govnih.gov This lack of effect in the Npt2a knockout model provides strong evidence for the high selectivity of this compound for the NPT2a transporter in vivo. cloudfront.netresearchgate.netphysiology.orgnih.govnih.gov

Furthermore, this compound was still effective in promoting phosphate excretion and reducing plasma phosphate in Npt2c-null mice, FGF23-null mice, and Galnt3-null mice. cloudfront.netjci.orgresearchgate.net In Npt2c-null mice, the response to this compound was indistinguishable from that in wild-type mice. portlandpress.com In hyperphosphatemic Fgf23-null and Galnt3-null mice, this compound also effectively increased phosphate excretion and lowered plasma phosphate levels. cloudfront.netjci.orgresearchgate.netjci.org

| Animal Model | Effect of this compound on Phosphate Excretion | Effect of this compound on Plasma Phosphate | Source |

| Wild-Type Mice | Dose-dependent increase | Reduction | cloudfront.netphysiology.orgnih.govnih.gov |

| Npt2a-Null Mice | No effect | No change | cloudfront.netphysiology.orgnih.govnih.gov |

| Npt2c-Null Mice | Increased excretion | Reduction | cloudfront.netjci.orgresearchgate.netportlandpress.com |

| Fgf23-Null Mice | Increased excretion | Reduction | cloudfront.netjci.orgresearchgate.net |

| Galnt3-Null Mice | Increased excretion | Reduction | cloudfront.netjci.orgresearchgate.netjci.org |

Efficacy in Npt2c-Null Mice

The selective NPT2a inhibitor, this compound, has demonstrated efficacy in promoting phosphate excretion in mice lacking the Npt2c transporter. cloudfront.net In these normophosphatemic mice, this compound effectively reduced plasma phosphate levels. cloudfront.netresearchgate.netjci.org This suggests that the pharmacodynamic effect of this compound is not dependent on the presence of Npt2c and primarily targets NPT2a for its phosphaturic action. cloudfront.netnih.gov Studies have shown that Npt2c knockout in mice does not significantly disturb phosphate homeostasis, though it can lead to issues with calcium balance. nih.gov The response of Npt2c-null mice to this compound was comparable to that of wild-type mice, further confirming the compound's selectivity for NPT2a. researchgate.net

Therapeutic Potential in Genetic Hyperphosphatemic Models

This compound has shown significant therapeutic potential in genetic models of hyperphosphatemia, which are characterized by excessive phosphate levels due to genetic mutations. cloudfront.net

Fgf23-Null Mice

In Fgf23-null mice, a model that exhibits severe hyperphosphatemia, this compound has been shown to be highly effective. cloudfront.netjax.org A single oral administration of the compound resulted in a more than nine-fold increase in urinary phosphate excretion. cloudfront.net This pronounced phosphaturic effect led to a substantial reduction in blood phosphate levels by approximately 3 mg/dL. cloudfront.net These findings highlight the potential of NPT2a inhibition as a therapeutic strategy for conditions associated with FGF23 deficiency. cloudfront.netuzh.ch The effectiveness of this compound in this model underscores its ability to counteract hyperphosphatemia even in the absence of the key phosphate-regulating hormone, FGF23. uzh.choup.com

Galnt3-Null Mice

Similar positive results were observed in Galnt3-null mice, another genetic model of hyperphosphatemia that mimics tumoral calcinosis. cloudfront.net Treatment with this compound led to a statistically significant increase in the fractional excretion of inorganic phosphate (FEIPi). cloudfront.net This was associated with a notable 21.4% reduction in plasma phosphate levels compared to vehicle-treated animals. cloudfront.net The successful lowering of plasma phosphate in this model further supports the therapeutic potential of this compound for genetic hyperphosphatemic disorders. cloudfront.netjci.org

| Genetic Model | Key Findings with this compound |

| Fgf23-Null Mice | >9-fold increase in urinary phosphate excretion. cloudfront.net |

| ~3 mg/dL reduction in blood phosphate levels. cloudfront.net | |

| Galnt3-Null Mice | Significant increase in fractional excretion of inorganic phosphate (FEIPi). cloudfront.net |

| 21.4% reduction in plasma phosphate levels. cloudfront.net |

Efficacy in Acquired Hyperphosphatemic Conditions

The efficacy of this compound has also been evaluated in models of acquired hyperphosphatemia, particularly those related to chronic kidney disease (CKD).

Chronic Kidney Disease (CKD) Models

In various rodent models of CKD, this compound has demonstrated the ability to induce phosphaturia. researchgate.netuzh.ch

The 5/6 nephrectomy model is a widely used surgical method to induce chronic kidney disease in rodents. mdpi.com In rats with CKD induced by 5/6 nephrectomy, acute administration of this compound resulted in a dose-dependent increase in the fractional excretion of phosphate (FEPi). cloudfront.net Long-term, once-daily administration for eight weeks in this model led to a sustained increase in urinary phosphate excretion and a significant reduction in plasma phosphate levels. cloudfront.netjci.org

However, the phosphaturic effect was observed to be less pronounced in 5/6 nephrectomized mice and rats compared to animals with normal kidney function. researchgate.netuzh.choup.com This diminished response is thought to be due to the lower nephron mass and a potential downregulation of NPT2a in the context of CKD. researchgate.netuzh.choup.com Despite the significant increase in phosphate excretion and decrease in plasma phosphate, long-term treatment in the 5/6 nephrectomy rat model did not lead to a statistically significant reduction in elevated FGF23 or parathyroid hormone (PTH) levels. cloudfront.netjci.org

| CKD Model | Key Findings with this compound |

| 5/6 Nephrectomy Rats (Acute) | Dose-dependent increase in fractional excretion of phosphate (FEPi). cloudfront.net |

| 5/6 Nephrectomy Rats (Chronic) | Sustained increase in urinary phosphate excretion. cloudfront.netjci.org |

| Significant reduction in plasma phosphate levels. cloudfront.netjci.org | |

| No significant change in FGF23 or PTH levels. cloudfront.netjci.org | |

| 5/6 Nephrectomy Mice | Less pronounced phosphaturic effect compared to sham-operated mice. nih.gov |

Adenine-Induced CKD Models

The compound this compound has been evaluated for its effects on phosphate homeostasis in adenine-induced models of chronic kidney disease (CKD). In mice with CKD induced by adenine (B156593), administration of this compound was found to increase the excretion of phosphate in the urine, which subsequently led to a reduction in plasma phosphate levels asn-online.orgtandfonline.com. This model is characterized by the development of renal failure through the administration of a diet supplemented with adenine, which causes tubulointerstitial fibrosis and mimics certain aspects of human CKD asn-online.orgtandfonline.com.

However, it has been suggested that the degree of renal injury in this model can influence the efficacy of the inhibitor. In cases of prolonged adenine consumption leading to severely impaired proximal tubular function, the phosphaturic response to this compound may be limited cloudfront.net.

Table 1: Effects of this compound in Adenine-Induced CKD Model

| Parameter | Observed Effect | Source(s) |

|---|---|---|

| Urinary Phosphate Excretion | Increased | asn-online.org |

| Plasma Phosphate Levels | Reduced | asn-online.org |

Alport Mouse Models of CKD

The efficacy of this compound has been investigated in Alport mouse models, which represent a genetic form of progressive chronic kidney disease. oup.comoup.com In these models of CKD with reduced kidney function, inhibition of the sodium-phosphate cotransporter 2a (Npt2a) by this compound resulted in a dose-dependent increase in the urinary excretion of phosphate (Pi), calcium (Ca2+), and sodium (Na+). oup.comoup.com

Pharmacodynamic studies demonstrated that the compound prompts a rapid response, with reductions in plasma phosphate levels beginning within 30 minutes of administration and reaching a maximum decrease of 40-50% after two hours. oup.comoup.com This reduction in plasma phosphate was accompanied by a significant, corresponding decrease in parathyroid hormone (PTH) levels by approximately 50%. oup.comoup.com

To confirm the specificity of this compound, the compound was tested in novel Alport/Npt2a knockout mice. In these animals, which lack the drug's target transporter, the effects of this compound on urinary and plasma phosphate were absent, providing clear evidence of its specific mechanism of action. oup.comoup.com

Table 2: Pharmacodynamic Effects of this compound in Alport Mouse Model

| Parameter | Observed Effect | Time to Effect | Source(s) |

|---|---|---|---|

| Urinary Phosphate Excretion | Enhanced (Dose-dependent) | - | oup.comoup.com |

| Urinary Calcium Excretion | Enhanced (Dose-dependent) | - | oup.comoup.com |

| Urinary Sodium Excretion | Enhanced (Dose-dependent) | - | oup.comoup.com |

| Plasma Phosphate Levels | 40-50% reduction | 2 hours (maximum effect) | oup.comoup.com |

| Plasma PTH Levels | ~50% reduction | 2 hours | oup.comoup.com |

Acute Kidney Injury (AKI) Models (Folic Acid-Induced)

This compound has been assessed in a mouse model of acute kidney injury (AKI) induced by a single injection of folic acid. asn-online.org This model is used to study the pathological processes of acute nephrotoxic tubular necrosis, including cell death and inflammation. cloudfront.net

In studies using the folic acid-induced AKI model, treatment with this compound was shown to increase urinary phosphate excretion. asn-online.org This pharmacodynamic effect resulted in a reduction of plasma phosphate levels in the treated animals. asn-online.org While some research has speculated that severely impaired proximal tubular function, as might occur in toxin-induced AKI, could limit the phosphaturic effect of the inhibitor, experimental findings confirm its activity in the folic acid model. asn-online.orgcloudfront.net

Table 3: Effects of this compound in Folic Acid-Induced AKI Model

| Parameter | Observed Effect | Source(s) |

|---|---|---|

| Urinary Phosphate Excretion | Increased | asn-online.org |

| Plasma Phosphate Levels | Reduced | asn-online.org |

Pleiotropic and Off Target Effects of Pf 06869206

Renal Electrolyte Excretion Beyond Phosphate (B84403)

Beyond its principal phosphaturic effect, PF-06869206 influences the urinary excretion of several other key electrolytes. oup.comoup.com Studies in animal models demonstrate that the compound induces dose-dependent increases in the urinary loss of sodium, chloride, and calcium. researchgate.netnih.govoup.com These effects are not associated with a generalized dysfunction of the proximal tubule, as the excretion of other solutes like glucose and amino acids, as well as urinary pH, remains unaffected. oup.comnih.gov

Administration of this compound leads to a dose-dependent increase in urinary sodium excretion, an effect known as natriuresis. researchgate.netsld.cuambeed.cn This natriuretic response has been observed in both normal mice and in mouse models of reduced kidney function (5/6 nephrectomy). researchgate.netnih.govportlandpress.com Critically, the increase in urinary sodium excretion persists in Npt2a knockout mice, which lack the primary target of the drug. physiology.orgportlandpress.comphysiology.org This finding provides strong evidence that the natriuretic effect of this compound is an off-target action, independent of Npt2a inhibition. physiology.orgphysiology.org

Coinciding with the increased sodium excretion, this compound also causes a dose-dependent rise in urinary chloride excretion. nih.govsld.cusld.cumedkoo.com The parallel loss of sodium and chloride suggests an impact on a transport mechanism that handles both ions. oup.comoup.com

The compound has been shown to induce a dose-dependent increase in the excretion of urinary calcium (calciuria). oup.comresearchgate.netnih.govoup.com In some studies, this effect has been substantial, with one report noting a three-fold increase in urinary calcium excretion compared to vehicle controls. nih.gov The potential mechanism for this increased calciuria is thought to be the inhibition of calcium reabsorption in either the proximal or distal convoluted tubules. nih.gov

A significant finding regarding the off-target effects of this compound is the absence of a corresponding increase in urinary potassium excretion (kaliuresis). researchgate.netnih.govnih.govsld.cu While inducing significant natriuresis, the compound does not alter the rate of potassium excretion. nih.govportlandpress.comsld.cu This specific pattern—the excretion of sodium without potassium—pointed researchers toward the aldosterone-sensitive distal nephron, particularly the connecting tubule and cortical collecting duct, as the likely site of the off-target activity, rather than more proximal segments of the nephron. physiology.orgnih.govresearchgate.net

Table 1: Effect of this compound on Urinary Electrolyte Excretion in Mice

This table summarizes findings from a study in C57BL/6J mice over a 3-hour period following administration of this compound (30 mg/kg) compared to a vehicle control. Data is presented as mean ± standard error.

| Parameter | Vehicle Control | This compound |

| Sodium Excretion (µmol/min) | 113 ± 24 | 316 ± 37 |

| Chloride Excretion (µmol/min) | 91 ± 24 | 277 ± 31 |

| Calcium Excretion (µmol/min) | 3 ± 1 | 9 ± 1 |

| Potassium Excretion (µmol/min) | Not significantly different | Not significantly different |

| Data sourced from Rieg et al. (2020). sld.cusld.cu |

Investigation of Epithelial Sodium Channel (ENaC) Inhibition

The observation of natriuresis without kaliuresis led to the hypothesis that this compound might have an off-target inhibitory effect on the Epithelial Sodium Channel (ENaC). nih.govnih.govnih.gov ENaC is located in the apical membrane of principal cells in the aldosterone-sensitive distal nephron and is a key regulator of sodium reabsorption in this segment. researchgate.netnih.gov Inhibition of ENaC would explain the increased sodium excretion, while the lack of effect on potassium secretion channels in the same cells would account for the absence of kaliuresis. nih.gov

To test the ENaC inhibition hypothesis, researchers conducted direct electrophysiological studies. physiology.orgresearchgate.netoup.com These experiments involved isolating cortical collecting ducts (CCDs) from mice and, using patch-clamp techniques, directly measuring the activity of ENaC in the apical cell membrane. nih.govnih.gov The results of these studies confirmed the hypothesis, demonstrating that this compound acutely and directly inhibits the open probability of the ENaC. physiology.orgnih.govresearchgate.netoup.com One study quantified this effect, reporting an approximately 85% inhibition of ENaC open probability in the presence of the compound. researchgate.netnih.govnih.gov This off-target inhibition of ENaC is now understood to be the mechanism responsible for the natriuretic effect of this compound. nih.govnih.govoup.com

Table 2: Summary of Electrophysiological Findings on ENaC

| Parameter | Description |

| Target | Epithelial Sodium Channel (ENaC) |

| Method | Electrophysiological recording (cell-attached patch clamp) in isolated mouse cortical collecting ducts. nih.govnih.gov |

| Finding | This compound acutely inhibits the open probability (Po) of ENaC. physiology.orgresearchgate.net |

| Magnitude | Approximately 85% reduction in ENaC open probability. researchgate.netnih.govnih.gov |

| Implication | Provides a mechanistic explanation for the observed natriuresis without kaliuresis. nih.govoup.com |

Implications for Sodium Homeostasis

The administration of this compound, a selective inhibitor of the renal sodium-phosphate cotransporter NaPi-IIa, has demonstrated notable effects on sodium homeostasis, primarily characterized by increased urinary sodium and chloride excretion. oup.comuzh.chnih.gov This natriuretic effect suggests that the compound's activity extends beyond its primary target of phosphate transport.

Research findings indicate that this compound induces a dose-dependent increase in urinary NaCl losses. oup.comuzh.ch This effect has been observed in various animal models, including wild-type mice and those with 5/6 nephrectomy, a model for reduced kidney function. researchgate.netresearchgate.net For instance, studies have shown an approximate five-fold increase in urinary Na+ excretion at a dose of 300 mg/kg compared to a vehicle control. nih.govportlandpress.com

A key observation is that the natriuretic effect of this compound persists even in NaPi-IIa knockout (Npt2a−/−) mice. uzh.chnih.govphysiology.org This suggests that the impact on sodium excretion is not mediated by the inhibition of NaPi-IIa but rather through an off-target mechanism. uzh.chnih.gov Evidence points towards a potential off-target inhibitory effect on the epithelial sodium channel (ENaC) located in the cortical collecting duct. nih.govphysiology.orgoup.com Electrophysiological studies have shown that this compound reduces the open probability of ENaC by approximately 85%, providing a plausible explanation for the observed natriuresis in the absence of its primary target. researchgate.netoup.com The lack of a significant effect on urinary potassium excretion further supports the hypothesis of an off-target action in the aldosterone-sensitive distal nephron. researchgate.net

The following table summarizes the observed effects of this compound on urinary sodium excretion in different mouse models.

| Animal Model | Effect of this compound | Key Finding |

|---|---|---|

| Wild-type mice | Dose-dependent increase in urinary Na+ excretion. researchgate.netnih.gov | Demonstrates the natriuretic effect of the compound. |

| 5/6 Nephrectomy (Nx) mice | Dose-dependent increase in urinary Na+ excretion. researchgate.netresearchgate.net | The natriuretic effect is maintained in a model of reduced kidney function. |

| NaPi-IIa knockout (Npt2a−/−) mice | The dose-dependent increase in urinary Na+ excretion was still present. nih.govphysiology.org | Indicates an off-target mechanism for the natriuretic effect, independent of NaPi-IIa inhibition. |

Assessment of Impact on Other Solute Excretion (e.g., Glucose, Amino Acids)

A critical aspect of evaluating the off-target effects of this compound is its impact on the excretion of other essential solutes reabsorbed in the proximal tubule, such as glucose and amino acids. The proximal tubule is responsible for reabsorbing nearly all filtered glucose and amino acids. oup.comoup.com

Studies have consistently reported that the administration of this compound does not alter the urinary excretion of glucose or amino acids. oup.comuzh.chresearchgate.netoup.com This selectivity is a significant finding, as it implies that this compound does not induce a generalized proximal tubular dysfunction, which can be a concern with drugs targeting this segment of the nephron. researchgate.net Conditions like Fanconi syndrome are characterized by the urinary wasting of glucose, amino acids, and other solutes, a profile not observed with this compound administration. researchgate.nettaylorandfrancis.com

The specificity of this compound for phosphate and sodium excretion, while sparing glucose and amino acid transport, is a key characteristic of its pharmacological profile. This suggests that the compound's mechanism of action is confined to specific transporters and does not broadly disrupt the reabsorptive functions of the proximal tubule.

The table below summarizes the reported impact of this compound on the excretion of various solutes.

| Solute | Effect of this compound on Urinary Excretion | Source Citation |

|---|---|---|

| Sodium (Na+) | Increased | oup.comuzh.chnih.gov |

| Chloride (Cl-) | Increased | nih.gov |

| Calcium (Ca2+) | Increased | oup.comnih.govoup.com |

| Glucose | Normal/Unaltered | oup.comuzh.chresearchgate.net |

| Amino Acids | Normal/Unaltered | oup.comuzh.chresearchgate.net |

| Potassium (K+) | Unaltered | researchgate.netresearchgate.net |

| Phosphate (Pi) | Increased | oup.comuzh.chnih.gov |

Pharmacokinetic Profile and in Vivo Suitability of Pf 06869206 in Preclinical Models

Oral Bioavailability in Rodents

PF-06869206 has demonstrated good oral bioavailability in both mice and rats. nih.gov Studies have confirmed that the compound is orally bioavailable, allowing for effective systemic exposure following oral gavage administration in preclinical settings. cloudfront.netnih.gov The pharmacokinetic profile following oral administration has been described as suitable for exploring the pharmacological effects of the compound in rodents. cloudfront.net This characteristic is crucial for conducting studies that require non-intravenous administration routes, facilitating both acute and chronic dosing regimens in animal models. cloudfront.netnih.gov

Systemic Clearance and Elimination Kinetics

The clearance of this compound appears to be subject to saturation at higher concentrations. researchgate.net Investigations into its pharmacokinetic properties have noted that at higher oral doses, supra-proportional increases in plasma concentrations occur. researchgate.net This phenomenon suggests that the mechanisms responsible for the compound's clearance may become saturated, leading to a slower elimination rate than would be predicted by linear kinetics. researchgate.net This aspect of its elimination is a key consideration in dose-selection for in vivo studies to ensure predictable exposure levels.

In Vivo Half-Life Considerations

The in vivo half-life of this compound has been determined in rodent models following intravenous administration. In rats, an intravenous dose of 1 mg/kg resulted in a half-life of 4.8 hours. nih.gov In mice, a 5 mg/kg intravenous dose showed a shorter half-life of 0.75 hours (45 minutes). nih.govnih.gov These differing half-lives between species are an important factor in the design of preclinical studies, influencing the dosing interval required to maintain therapeutic concentrations of the compound.

Intravenous Half-Life of this compound in Rodents

| Species | IV Dose (mg/kg) | Half-Life (t½) | Citation |

|---|---|---|---|

| Rat | 1 | 4.8 hours | nih.gov |

| Mouse | 5 | 0.75 hours | nih.gov |

Concentration-Exposure Relationships at Varying Administrations

This compound exhibits a clear dose-dependent relationship between administration and pharmacological effect in preclinical models. nih.govnih.gov In wild-type mice, single oral administration of this compound at doses ranging from 10 mg/kg to 500 mg/kg resulted in a dose-dependent increase in the fractional excretion of urinary phosphate (B84403). cloudfront.netnih.gov This was accompanied by a corresponding dose-dependent decrease in serum phosphate levels. cloudfront.net

The effective dose for inducing a half-maximal response (ED50) for increased urinary phosphate excretion in wild-type mice has been calculated to be approximately 21-23 mg/kg. nih.gov Similarly, in a rat model of chronic kidney disease (CKD), acute administration of doses from 10 mg/kg to 300 mg/kg also produced a dose-dependent increase in the fractional excretion of phosphate. cloudfront.net These findings demonstrate a consistent and predictable relationship between the administered dose and the resulting systemic exposure and pharmacodynamic response. cloudfront.netnih.gov

Dose-Response of this compound in Rodent Models

| Species/Model | Dose Range (Oral) | Observed Effect | ED50 (Phosphaturic Effect) | Citation |

|---|---|---|---|---|

| Wild-Type Mice | 10 - 500 mg/kg | Dose-dependent increase in urinary phosphate excretion; Dose-dependent decrease in serum phosphate. | ~21-23 mg/kg | cloudfront.netnih.gov |

| CKD Rats | 10 - 300 mg/kg | Dose-dependent increase in fractional excretion of phosphate. | Not Reported | cloudfront.net |

Suitability for In Vivo Pharmacological Studies

The pharmacokinetic profile of this compound confirms its suitability for in vivo pharmacological research. cloudfront.netnih.gov The compound is orally bioavailable and has been shown to be well-tolerated in both mice and rats. cloudfront.netnih.gov Its ability to produce consistent, dose-dependent pharmacological effects makes it a reliable tool for investigating its therapeutic targets in living organisms. cloudfront.netnih.gov The well-characterized relationship between dose, exposure, and response allows for the design of robust in vivo experiments to explore its biological functions and potential therapeutic applications. cloudfront.net

Translational Implications and Future Research Directions

Therapeutic Promise for Hyperphosphatemia Management

Hyperphosphatemia is a common and serious complication of both chronic kidney disease (CKD) and certain genetic disorders, contributing to significant morbidity and mortality. nih.govnih.govphysiology.orgportlandpress.com PF-06869206 has demonstrated a consistent ability to induce phosphaturia and lower plasma phosphate (B84403) concentrations in various preclinical models, suggesting its promise as a future therapeutic agent. nih.govnih.gov

In patients with CKD, hyperphosphatemia is associated with cardiovascular complications. nih.govportlandpress.comoup.comoup.com Current management strategies, such as dietary restrictions and oral phosphate binders, are often insufficient. nih.govportlandpress.com Targeting renal phosphate transport with this compound offers a direct mechanism to increase phosphate excretion.

Studies utilizing a 5/6 nephrectomy rat model of CKD have shown that this compound effectively promotes phosphate excretion. nih.govnih.gov

Acute Administration : In CKD rats, acute administration of this compound led to a dose-dependent increase in the fractional excretion of phosphate. nih.gov A dose of 100 mg/kg resulted in a significant decrease in plasma phosphate of about 35% and a reduction in parathyroid hormone (PTH) of approximately 60%. portlandpress.comresearchgate.net

Chronic Administration : Long-term, once-daily administration for 8 weeks in CKD rats demonstrated a sustained phosphaturic and hypophosphatemic effect. nih.govnih.govjci.org This chronic treatment was well-tolerated and resulted in a roughly 15% lower plasma phosphate level compared to vehicle-treated CKD rats. nih.govportlandpress.com

Despite these positive effects on phosphate levels, the 8-week study in CKD rats did not show a statistically significant reduction in the elevated levels of fibroblast growth factor 23 (FGF23) or PTH, hormones that are typically high in CKD. nih.govnih.govnih.govjci.org This suggests that while the compound effectively lowers phosphate, its impact on the broader hormonal dysregulation in this specific CKD model may be limited. nih.govnih.gov

| Parameter | Observation | Source |

|---|---|---|

| Acute Plasma Phosphate Reduction | ~35% decrease with 100 mg/kg dose | portlandpress.comresearchgate.net |

| Acute PTH Reduction | ~60% decrease with 100 mg/kg dose | portlandpress.comresearchgate.net |

| Chronic Plasma Phosphate Reduction (8 weeks) | ~15% lower than vehicle | nih.govportlandpress.com |

| Chronic FGF23 Levels (8 weeks) | No statistically significant effect | nih.govnih.govnih.gov |

| Chronic PTH Levels (8 weeks) | No statistically significant effect | nih.govnih.govnih.gov |

The efficacy of this compound extends to genetic disorders characterized by high serum phosphate due to inadequate urinary excretion. nih.govnih.gov Studies in mouse models of such conditions have provided proof-of-concept for its therapeutic potential.

FGF23-Deficient Mice : In hyperphosphatemic mice lacking FGF23 (Fgf23-/-), a single dose of this compound prompted a 9.1-fold increase in the fractional excretion of phosphate, leading to a 20.1% reduction in plasma phosphate levels. nih.gov This demonstrates the compound's ability to promote phosphate excretion even in the absence of the key phosphaturic hormone FGF23. nih.gov

GALNT3-Deficient Mice : Mice lacking the Galnt3 gene serve as a model for hyperphosphatemic familial tumoral calcinosis. portlandpress.com In these mice, this compound administration also successfully increased phosphate excretion and lowered plasma phosphate levels. nih.govnih.govjci.org

The effectiveness of this compound in these distinct genetic models underscores that selective NPT2a inhibition could be a viable therapeutic strategy for various hyperphosphatemic disorders beyond CKD. nih.govnih.gov

| Mouse Model | Key Genetic Defect | Effect on Phosphate Excretion | Effect on Plasma Phosphate | Source |

|---|---|---|---|---|

| Fgf23-null (Fgf23-/-) | Absence of FGF23 | 9.1-fold increase | 20.1% reduction | nih.gov |

| Galnt3-null (Galnt3-/-) | Increased FGF23 proteolysis | ~2-fold increase | Significant reduction | nih.govportlandpress.comjci.org |

Potential Beneficial Effects on Cardiovascular Complications in CKD

A primary motivation for managing hyperphosphatemia in CKD is to mitigate the associated risk of cardiovascular disease, which is the leading cause of death in this patient population. nih.govnih.gov Elevated phosphate levels are a key contributor to processes like vascular calcification and left ventricular hypertrophy. nih.govnih.govphysiology.org By lowering serum phosphate, NPT2a inhibition with this compound may offer indirect cardiovascular benefits. nih.gov

Vascular calcification is an active, cell-mediated process where vascular smooth muscle cells transform into osteoblast-like cells, leading to mineral deposition in the vessel walls. nih.govnih.gov Hyperphosphatemia is a major driver of this pathological process. nih.govmdpi.com While direct studies on the effect of this compound on the progression of vascular calcification have not been detailed, its fundamental mechanism of action holds therapeutic promise. By increasing renal phosphate excretion and lowering systemic phosphate levels, this compound could theoretically reduce the phosphate load on the vasculature, thereby slowing the initiation and progression of calcification. nih.govresearchgate.net This remains a critical area for future research to establish a direct link between NPT2a inhibition and reduced vascular mineral deposition.

Left ventricular hypertrophy (LVH) is another severe cardiovascular complication prevalent in CKD. nih.gov The hormone FGF23, which is markedly elevated in CKD, has been identified as a factor that may directly contribute to the development of LVH. nih.govportlandpress.comjcrpe.org

The potential of this compound to impact LVH is complex. In short-term or acute studies, the compound has been shown to reduce PTH levels, which could be beneficial. nih.govoup.comresearchgate.net However, in a long-term (8-week) study in CKD rats, this compound did not significantly lower the elevated plasma FGF23 levels, despite reducing serum phosphate. nih.govnih.govnih.gov This finding is significant because if high FGF23 is a primary driver of LVH independent of phosphate, then a therapy that lowers phosphate without also lowering FGF23 might have a limited effect on this specific cardiac pathology. nih.gov This contrasts with other Npt2a inhibitors like BAY-767, which have been reported to reduce FGF23, highlighting a key difference between compounds in this class. nih.govresearchgate.net

Unaddressed Questions and Research Gaps

While this compound shows considerable promise, preclinical studies have also revealed several unanswered questions and areas that warrant further investigation.

Hormonal Regulation in CKD : A key research gap is understanding why long-term treatment with this compound in a CKD model lowered plasma phosphate but failed to correct the associated high levels of FGF23 and PTH. nih.govnih.gov Further studies are needed to explore whether a more pronounced reduction in phosphate is required to affect these hormone levels or if other CKD models would show a different response. nih.gov

Mechanism of Calciuria : Administration of this compound has been observed to increase urinary calcium excretion (calciuria) without altering plasma calcium levels. nih.govresearchgate.net The precise mechanism for this effect is currently unknown and requires further study to ensure it does not have unintended long-term consequences on calcium homeostasis or bone health. nih.govcloudfront.net

Off-Target Effects : Research has indicated a potential off-target effect of this compound. The compound was found to induce natriuresis (sodium excretion) even in mice lacking the NPT2a transporter, suggesting it acts on other pathways. nih.govphysiology.org Subsequent electrophysiological studies suggest this may be due to the inhibition of the epithelial Na+ channel (ENaC). oup.comresearchgate.netresearchgate.net The clinical implications of this secondary effect, whether beneficial or detrimental, need to be fully elucidated.

Clinical Translation : The most significant research gap is the translation of these preclinical findings to humans. Clinical trials are necessary to determine the efficacy of this compound in lowering serum phosphate in patients with CKD and other hyperphosphatemic conditions, and to evaluate its impact on cardiovascular outcomes.

Long-Term Clinical Outcomes Beyond Phosphate Control

While the primary therapeutic goal of this compound is to lower plasma phosphate (Pi) levels, its mechanism of action and observed effects suggest potential for significant long-term clinical benefits that are not solely dependent on phosphate reduction. Research indicates that inhibition of Npt2a by compounds like this compound may have cardioprotective effects. drug-dev.com This is partly attributed to the reduction in parathyroid hormone (PTH) levels, which is a consistent finding following this compound administration. drug-dev.comnih.gov Elevated PTH is associated with adverse cardiovascular events such as cardiomyocyte hypertrophy and calcium overload in heart tissues; therefore, its reduction may confer cardiovascular benefits. drug-dev.com

Comprehensive Evaluation of Off-Target Effects and Their Clinical Relevance

Notably, this compound induces a dose-dependent increase in the urinary excretion of sodium (Na+), chloride (Cl-), and calcium (Ca2+), without altering their plasma concentrations. drug-dev.com The increase in urinary calcium excretion (calciuria) is a significant finding, with studies showing a three- to five-fold increase at higher doses. drug-dev.com This effect may be due to the inhibition of calcium reabsorption in the proximal or distal tubules, potentially influenced by the reduction in PTH levels. drug-dev.com The combined phosphaturic and calciuric effects could theoretically decrease the risk of vascular calcification. drug-dev.com

| Effect | Observation | Potential Clinical Relevance | Proposed Mechanism |

|---|---|---|---|

| Increased Calciuria | Dose-dependent increase in urinary Ca2+ excretion. drug-dev.com | May reduce risk of vascular calcification. drug-dev.com | Inhibition of Ca2+ reabsorption in proximal or distal tubules, possibly secondary to reduced PTH. drug-dev.com |

| Increased Natriuresis | Dose-dependent increase in urinary Na+ excretion, independent of Npt2a. nih.gov | Potential for blood pressure reduction, though not observed in long-term animal studies. drug-dev.comtandfonline.com | Acute inhibition of the epithelial Na+ channel (ENaC). nih.govnih.gov |

| Increased Chloruresis | Dose-dependent increase in urinary Cl- excretion. drug-dev.com | Contributes to overall diuretic effect. | Likely coupled with Na+ excretion. |

| No Effect on K+, Glucose, Amino Acids, pH | Urinary excretion of these substances remains unchanged. drug-dev.com | Indicates selectivity and lack of generalized proximal tubule damage (Fanconi syndrome). drug-dev.com | High specificity of action, avoiding disruption of other key transporters. |

Development of Modulators with Optimized Pharmacokinetic Profiles

The development of orally administered drugs for chronic conditions like CKD-mineral and bone disorder requires careful optimization of their pharmacokinetic (PK) profiles to ensure efficacy, safety, and patient adherence. For Npt2a modulators like this compound, an ideal PK profile would involve several key characteristics.

First, optimal oral bioavailability is critical to ensure adequate systemic exposure after dosing. This involves overcoming barriers such as poor solubility and first-pass metabolism. Strategies to enhance bioavailability include chemical modifications to the drug molecule, such as salt formation, or the use of advanced formulation technologies.

Second, a suitable half-life is necessary to maintain therapeutic drug concentrations over the dosing interval, ideally allowing for once or twice-daily dosing to improve patient convenience and adherence. Medicinal chemistry efforts often focus on modifying metabolic stability to prolong the drug's presence in the body. For a chronic condition, a predictable and stable PK profile across diverse patient populations, including those with varying degrees of renal impairment, is highly desirable. This reduces the need for complex dose adjustments. Future development in this class of drugs will likely focus on creating compounds that not only have high selectivity for Npt2a but also possess a PK profile tailored for long-term management in the CKD population.

Comparative Analysis with Other Emerging Therapies Targeting Phosphate Homeostasis

This compound and other Npt2a inhibitors represent a novel mechanistic class for managing hyperphosphatemia, distinct from traditional phosphate binders. A comparative analysis with other emerging therapies highlights the unique position of Npt2a inhibitors.

Other Npt2a Inhibitors: Another selective Npt2a inhibitor, BAY-767 , has been developed. drug-dev.com Like this compound, it effectively increases urinary phosphate excretion and lowers plasma Pi and PTH levels. drug-dev.comnih.gov A key difference observed in preclinical studies is their effect on FGF23; treatment with BAY-767 resulted in decreased FGF23 levels, whereas this compound showed no consistent effect. drug-dev.com Furthermore, BAY-767 has been shown to attenuate vascular calcification in an animal model. drug-dev.com

Pan-Phosphate Transporter Inhibitors: A broader approach is taken by compounds like EOS789 , which is a pan-phosphate transporter inhibitor targeting not only Npt2b (an intestinal phosphate transporter) but also Pit1/2. drug-dev.com By targeting intestinal absorption in addition to other pathways, these inhibitors may offer a different and potentially complementary approach to renal Npt2a inhibition. drug-dev.com

Intestinal Phosphate Absorption Inhibitors: Therapies like tenapanor, which inhibits the sodium/hydrogen exchanger 3 (NHE3) in the gut, represent another distinct strategy. By reducing intestinal phosphate absorption through a different mechanism than traditional binders, these agents offer an alternative for phosphate control.

The primary advantage of Npt2a inhibitors like this compound is their direct action on enhancing the natural pathway of phosphate excretion via the kidneys, rather than relying on binding dietary phosphate in the gastrointestinal tract. This could potentially lead to better phosphate control with a lower pill burden.

| Compound/Class | Primary Target(s) | Mechanism of Action | Key Reported Effects |

|---|---|---|---|

| This compound | Npt2a | Inhibits renal phosphate reabsorption. | Increases urinary Pi; lowers plasma Pi and PTH. Inconsistent effect on FGF23. drug-dev.comdrughunter.com |

| BAY-767 | Npt2a | Inhibits renal phosphate reabsorption. | Increases urinary Pi; lowers plasma Pi, PTH, and FGF23. Attenuates vascular calcification. drug-dev.com |

| EOS789 | Npt2b, Pit1/2 | Pan-phosphate transporter inhibitor. | Decreases serum Pi, FGF23, and PTH in animal models. drug-dev.com |

| Tenapanor | NHE3 (Intestinal) | Reduces intestinal phosphate absorption. | Lowers serum phosphate. |

Future Research Trajectories for Npt2a Inhibitors in Renal and Mineral Bone Disorders

The promising preclinical data for Npt2a inhibitors like this compound pave the way for several critical future research trajectories. A primary focus will be to determine the long-term efficacy and safety of these compounds in patients with advanced CKD, where hyperphosphatemia is most prevalent and challenging to treat. nih.gov It is crucial to ascertain whether the phosphaturic effect remains robust as glomerular filtration rate (GFR) declines significantly. nih.gov

Further studies are needed to explore the long-term effects of Npt2a inhibition on bone mineralization and turnover. drug-dev.com While lowering phosphate and PTH may be beneficial, the potential for unintended consequences on bone health must be thoroughly investigated. Similarly, the promising signals regarding cardiovascular benefits, such as reduced vascular calcification and potential blood pressure effects, need to be confirmed in long-term clinical trials with hard clinical endpoints. drug-dev.comnih.gov

Investigating the potential for combination therapy is another important avenue. Npt2a inhibitors could potentially be used alongside intestinal phosphate binders or other emerging therapies to achieve synergistic effects on phosphate control. Finally, research should continue to explore the roles of other phosphate transporters, such as Npt2b and Npt2c, in the pathophysiology of CKD-MBD, which could unveil new therapeutic targets. drug-dev.comnih.gov

Q & A

Q. How can researchers ensure reproducibility when publishing this compound data?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Gene Expression Omnibus (GEO). Provide detailed protocols on protocols.io , including reagent lot numbers and instrument settings. Use RMarkdown or Jupyter notebooks for transparent data analysis workflows .

Data Presentation and Reporting

Q. What is the optimal way to present conflicting data in this compound studies for peer-reviewed publications?

- Methodological Answer: Use forest plots or heatmaps to visualize variability across experiments. Discuss potential confounders (e.g., batch effects, assay conditions) in the limitations section. Provide raw data in supplementary materials and processed data in the main text, following journal guidelines for appendices .

Q. How should researchers document negative or inconclusive results related to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.